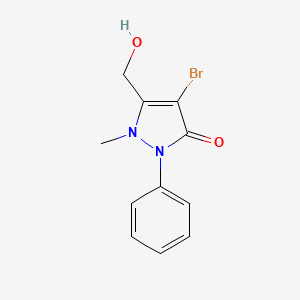

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a heterocyclic compound that features a pyrazolone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromine atom, hydroxymethyl group, and phenyl ring, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Formation of the pyrazolone core: The initial step involves the cyclization of a hydrazine derivative with an appropriate β-keto ester to form the pyrazolone ring.

Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction using reagents like sodium borohydride (NaBH4).

Phenylation: The phenyl group is typically introduced through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Carboxy-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

Reduction: 3-(Hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one.

Substitution: 4-Substituted-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one derivatives.

Scientific Research Applications

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazolone core.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. The hydroxymethyl group may also enhance its binding affinity to target proteins through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the bromine and hydroxymethyl groups, resulting in different reactivity and applications.

4-Chloro-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological activity.

4-Bromo-3-(hydroxymethyl)-1-phenyl-2-pyrazolin-5-one: Differs in the position of the methyl group, affecting its chemical behavior and applications.

Uniqueness

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom allows for further functionalization, while the hydroxymethyl group enhances its solubility and biological activity.

Biological Activity

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 81122-69-2) is a heterocyclic compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol. Its structure features a bromine atom, a hydroxymethyl group, and a phenyl ring, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.13 g/mol |

| Melting Point | 185-187 °C |

| Boiling Point | Predicted: 375.6 °C |

| Density | 1.629 g/cm³ |

| pKa | 15.55 |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

A study demonstrated that this compound effectively reduced inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 125 |

The compound's bactericidal action is linked to its ability to disrupt bacterial cell wall synthesis and protein production pathways .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans. Studies report an MIC value of approximately 31.25 µg/mL against this pathogen, indicating moderate antifungal potential .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : Reduces inflammatory mediators.

- Disruption of Protein Synthesis : Interferes with bacterial growth by targeting ribosomal function.

- Biofilm Inhibition : Shows potential in disrupting biofilm formation in pathogenic bacteria, enhancing its efficacy against persistent infections .

Case Study 1: Anti-inflammatory Efficacy

A controlled study involving animal models evaluated the anti-inflammatory effects of the compound compared to traditional NSAIDs. Results indicated a significant reduction in paw edema in treated groups, with a notable decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on clinical isolates of Staphylococcus aureus showed that the compound inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Properties

IUPAC Name |

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQJWLHQPEMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.